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molecular formula C5H6S B123197 3-Methylthiophene CAS No. 616-44-4

3-Methylthiophene

Cat. No. B123197
M. Wt: 98.17 g/mol
InChI Key: QENGPZGAWFQWCZ-UHFFFAOYSA-N
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Patent
US06747057B2

Procedure details

General procedure described for compounds 1 and 2 starting from 3-methylthiophene and chloroacetyl chloride. Three products were isolated by column chromatography column (hexane:ethyl acetate 3:1). Compound 16: yield 69%, m.p.: 155-156° C., 1H-NMR (CDCl3): δ8.2 (s, 1H, Ar), 4.54 (s, 2H, CH2), 4.52 (s, 2H, CH2), 2.8 (s , 3H, CH3); 13C-NMR (CDCl3): δ187.2 (CO), 185.1 (CO), 148.2 (C—CO), 139.1 (C—CO), 137.9 (CH), 48.1 (CH2), 47.3 (CH2), 16.0 (CH3); M/z (EI): 254, 252, 250 (M+, 1, 6, 9%), 203, 201 (M-CH2Cl, 47, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 99%, r.t.=4.73 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50. Compound 17: yield 8%, m.p.; 76-77° C., 1H-NMR (CDCl3): δ7.6 (s, 1H, Ar), 7.1 (s, 1H, Ar), 4.55 (s, 2H, CH2), 2.3 (s , 3H, CH3); 13C-NMR (CDCl3): δ188.1 (CO), 144.2 (C—CO), 143.2 (C—CH3), 138.9 (CH), 134.9 (CH), 49.4 (CH2), 19.5 (CH3); M/z (EI): 176, 174 (M+, 9, 23%), 125 (M-CH2Cl, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 98%, r.t.=4.56 min, Conditions Acetonitrile/H2O [(0.05% H3PO4+0.04% Et3N)] 50/50. Compound 18 yield 5%, yellow oil, 1H-NMR (CDCl3): δ7.44 (d, J=4.9 Hz, 1H, Ar), 7.0 (d, J=4.9 Hz, 1H, Ar), 4.55 (s, 2H, CH2), 2.3 (s ,3H, CH3); 13C-NMR (CDCl3): δ188.2 (CO), 151.3 (C—CH3), 136.8 (CH), 136.2 (C—CO), 135.0 (CH), 51.5 (CH2), 20.9 (CH3); M/z (EI): 176, 174 (M+, 6, 16%), 125 (M-CH2Cl, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 99%, r.t.=3.65 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Compound 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
M-CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
M-CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Yield
5%

Identifiers

REACTION_CXSMILES
BrC1SC(Cl)=C(Cl)C=1C(=O)CCl.CC1C=CSC=1.ClCC(Cl)=O.ClCC([C:28]1[C:32]([CH3:33])=[C:31]([C:34](=[O:37])[CH2:35][Cl:36])[S:30][CH:29]=1)=O.ClCC(C1SC=C(C)C=1)=O>C(#N)C.O.CCCCCC.C(OCC)(=O)C>[Cl:36][CH2:35][C:34]([C:31]1[S:30][CH:29]=[CH:28][C:32]=1[CH3:33])=[O:37] |f:5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=C(C1C(CCl)=O)Cl)Cl
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CSC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Five
Name
Compound 16
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=CSC(=C1C)C(CCl)=O
Step Six
Name
M-CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C=1SC=C(C1)C
Step Eight
Name
M-CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C=1SC=CC1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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